![molecular formula C14H17N3O3 B601231 (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1192651-49-2](/img/structure/B601231.png)

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

Descripción general

Descripción

The compound “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” belongs to a class of compounds known as azabicyclo octanes . These compounds are characterized by a nitrogen atom incorporated into a bicyclic octane structure . They are often used in the synthesis of various biologically active compounds, including tropane alkaloids .

Synthesis Analysis

The synthesis of azabicyclo octanes often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the azabicyclo octane architecture .Molecular Structure Analysis

The molecular structure of azabicyclo octanes is characterized by a three-ring structure with a nitrogen atom incorporated into one of the rings . The exact structure of “this compound” would depend on the specific arrangement of the atoms and the stereochemistry at the chiral centers.Chemical Reactions Analysis

Azabicyclo octanes can participate in various chemical reactions. For example, they can act as intermediates in the synthesis of biologically active compounds . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, azabicyclo octanes are characterized by their three-ring structure and the presence of a nitrogen atom .Aplicaciones Científicas De Investigación

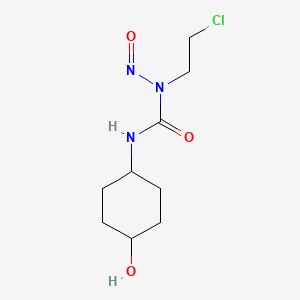

Anti-inflammatory Activity in Myocarditis : Xiao-Hui Liu et al. (2017) synthesized this compound using a multiple synthesis route and tested its anti-inflammatory properties in vivo using a standard acute carrageenan-induced paw edema method in rats. The compound showed promising activity in this regard (Liu, Liu, & Zheng, 2017).

Synthesis from cis-Pyrrolidine-2,4-dicarboxylic Acids : K. Kudryavtsev (2010) conducted a study on the synthesis of bridged heterocycles, including compounds with a 3,6-diazabicyclo[3.2.1]octane skeleton, from cis-pyrrolidine-2,4-dicarboxylic acids. This study contributes to the understanding of the chemical synthesis pathways relevant to this compound (Kudryavtsev, 2010).

Interaction with Ammonia : Ya. S. Kayukov et al. (1997) explored the interaction of related compounds with ammonia, leading to the formation of various azabicyclo octane derivatives. This study provides insight into the chemical behavior of similar compounds in the presence of ammonia (Kayukov et al., 1997).

Diastereoselective Construction of Azabicyclo Octane Scaffold : Alejandro Mahía et al. (2017) developed a method for the asymmetric synthesis of azabicyclo[3.2.1]octane derivatives, which may have implications for the synthesis of the compound (Mahía et al., 2017).

Synthesis of 1,2-Diazabicyclo Octanes : E. E. Mikhlina et al. (1967) synthesized diazabicyclo octanes by a general method, which could be relevant for understanding the broader chemical context of the compound of interest (Mikhlina, Komarova, & Rubtsov, 1967).

Synthesis from L-Sorbose : Daniele Lo Re et al. (2009) reported the synthesis of related oxabicyclo[3.2.1]octane derivatives from L-sorbose, a process that might offer insights into alternative synthetic pathways for similar compounds (Lo Re, Franco, Sánchez-Cantalejo, & Tamayo, 2009).

Mecanismo De Acción

Target of Action

Avibactam Impurity 6, also known as Avibactam, primarily targets bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics, such as aztreonam, making them resistant to the antibiotic’s action .

Mode of Action

Avibactam is a non-β-lactam β-lactamase inhibitor . It inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism . By blocking these enzymes, Avibactam restores the activity of aztreonam against aztreonam-resistant bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Avibactam is the peptidoglycan biosynthesis pathway . Avibactam inhibits the production of crucial cell wall precursors, which may inflict damages on bacterial DNA .

Pharmacokinetics

Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The result of Avibactam’s action is the restoration of the activity of aztreonam against aztreonam-resistant bacteria . By inhibiting the production of crucial cell wall precursors, the combination may inflict damages on bacterial DNA .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c15-13(18)12-7-6-11-8-16(12)14(19)17(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,18)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTSWLKLRKLRHK-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601137941 | |

| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192651-49-2 | |

| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192651-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

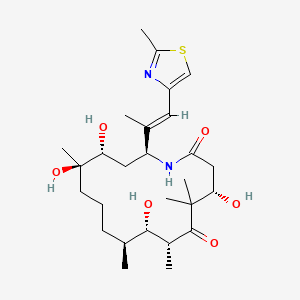

![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B601150.png)

![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)

![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)

![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)